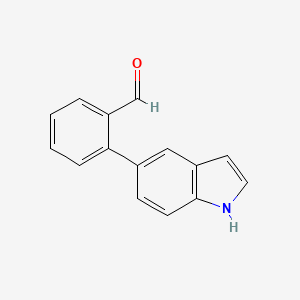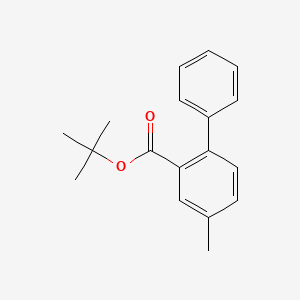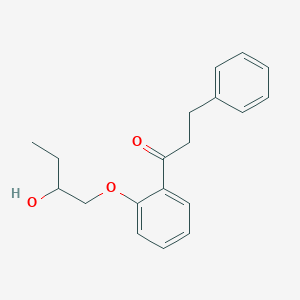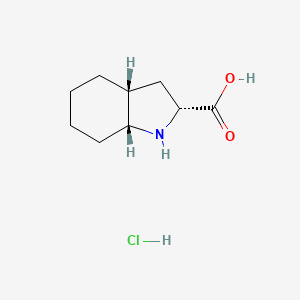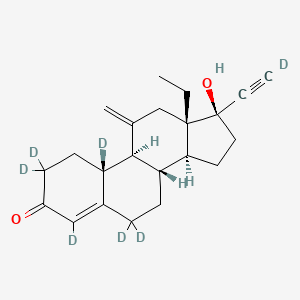
Etonogestrel-d7 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etonogestrel-d7 (Major) is a deuterated form of etonogestrel, a synthetic progestin used primarily in contraceptive devices such as subdermal implants and vaginal rings . The deuterium labeling in etonogestrel-d7 allows for its use in various scientific research applications, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems .
Métodos De Preparación
The synthesis of etonogestrel-d7 involves several key steps, starting from a suitable precursor. One common method involves the alkynylation of an oxide, followed by alkaline hydrolysis and acid hydrolysis reactions . These steps are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Etonogestrel-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Etonogestrel-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of etonogestrel in biological systems.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of etonogestrel.
Drug Interaction Studies: Investigating potential interactions between etonogestrel and other drugs.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mecanismo De Acción
Etonogestrel-d7 exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the female reproductive tract, mammary gland, hypothalamus, and pituitary . This binding modulates gene transcription, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the pituitary gland . The result is the inhibition of ovulation and increased viscosity of cervical mucus, preventing sperm penetration .
Comparación Con Compuestos Similares
Etonogestrel-d7 is compared with other similar compounds such as:
Desogestrel: The parent compound from which etonogestrel is derived.
Levonorgestrel: Another synthetic progestin used in contraceptive devices.
Norethindrone: A synthetic progestin with similar contraceptive properties. Etonogestrel-d7’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies.
Propiedades
Fórmula molecular |
C22H28O2 |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-11-methylidene-1,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2D,6D2,7D2,12D,17D |
Clave InChI |
GCKFUYQCUCGESZ-HETITVLCSA-N |
SMILES isomérico |
[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC(=C)[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O |
SMILES canónico |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
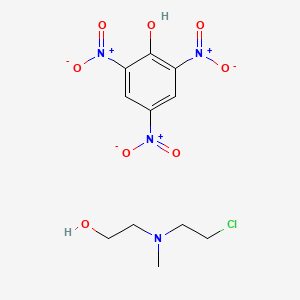
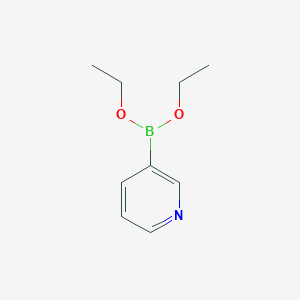

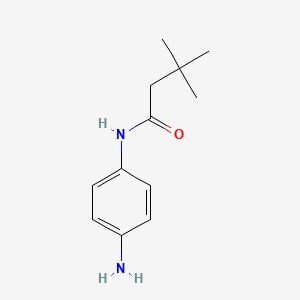
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)

